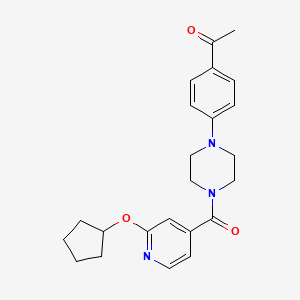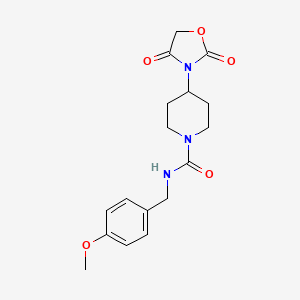![molecular formula C12H14BFN2O4S B2976916 [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid CAS No. 2415163-55-0](/img/structure/B2976916.png)
[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(tert-Butoxycarbonylamino)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is used in laboratory settings and in the synthesis of other substances .
Synthesis Analysis
While specific synthesis methods for “[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “2-(tert-Butoxycarbonylamino)phenylboronic acid” includes a phenyl ring attached to a boronic acid group and a tert-butoxycarbonylamino group . The InChI Key is MXRAJVMTCAUABO-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, boronic acids like “2-(tert-Butoxycarbonylamino)phenylboronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry .Physical And Chemical Properties Analysis
“2-(tert-Butoxycarbonylamino)phenylboronic acid” is a solid substance with a molecular weight of 221.06 g/mol . Its melting point ranges from 296.5°C to 297.5°C .Aplicaciones Científicas De Investigación
Fluorescent Molecular Rotors and Bioimaging
Studies have investigated the design and synthesis of new fluorescent molecular rotors of boron derived from Schiff bases, showcasing applications in viscosity sensitivity, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells. These compounds, including organoboron compounds with semiplanar skeleton ligands, exhibit unique properties like decreased free rotation with increasing viscosity and enhanced quantum yield, making them suitable for bioimaging applications (Ibarra-Rodrı Guez et al., 2017).
Boronic Acid Complexes with Saccharides
Research has also focused on the association of boronic acids with saccharides to form binary and ternary complexes. These studies contribute to understanding the interaction between boronic acids and various saccharides, providing insights into potential applications in analytical chemistry, such as sensor development and disease diagnosis (Bosch et al., 2004).
Synthetic Applications in Amino Acid Derivatives
The synthesis of protected methyl esters of non-proteinogenic amino acids using boronic acid derivatives has been developed. This research offers a pathway for synthesizing orthogonally protected amino acids, which are crucial for peptide synthesis and pharmaceutical applications (Temperini et al., 2020).
Activation of Carboxylic Acids
A novel method for activating carboxylic acids via their active esters using tert-butyl carbonates has been described. This process facilitates the formation of amides or peptides from carboxylic acids and amines, highlighting the utility of boronic acid derivatives in organic synthesis and drug discovery (Basel et al., 2002).
N-tert-Butoxycarbonylation of Amines
The efficient and environmentally friendly catalysis for N-tert-butoxycarbonylation of amines using boronic acid derivatives has been demonstrated. This methodology is significant for the synthesis of protected amino acids, an essential step in peptide synthesis and medicinal chemistry (Heydari et al., 2007).
Hybrid Formulations for Benzoxaborole Drugs
The preparation of hybrid organic-inorganic materials involving benzoxaboroles, a family of cyclic derivatives of boronic acids, has been explored. These materials aim to develop new drug formulations, leveraging the unique reactivity of benzoxaboroles for therapeutic applications (Sene et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
[7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O4S/c1-12(2,3)20-11(17)16-10-15-8-6(13(18)19)4-5-7(14)9(8)21-10/h4-5,18-19H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPDWALEXQWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2976833.png)
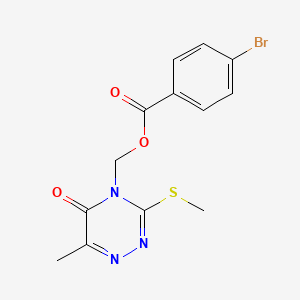
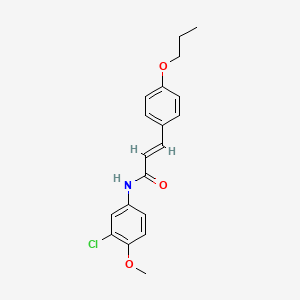
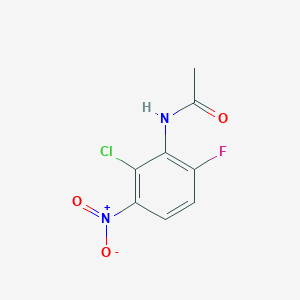
![2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B2976838.png)
![[cis-2,6-Dimethylpiperidin-1-yl]acetic acid](/img/structure/B2976840.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2976841.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride](/img/structure/B2976844.png)
![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)
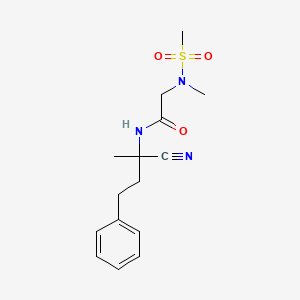
![2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2976851.png)

